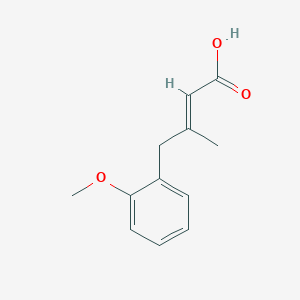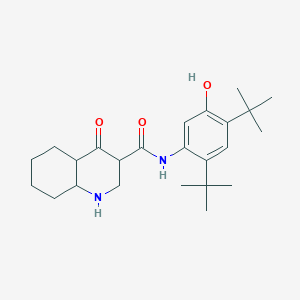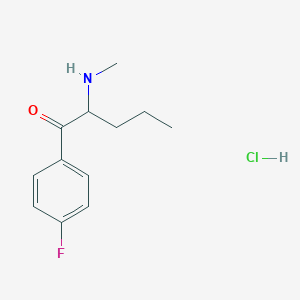
4-Fluoropentedrone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropentedrone hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with methylamine and a suitable ketone precursor. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound are not widely documented due to its primary use in research and forensic applications. large-scale synthesis would likely follow similar synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoropentedrone hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Fluoropentedrone hydrochloride is used in various scientific research applications, including:
Chemistry: As an analytical reference material for mass spectrometry and other analytical techniques.
Biology: Studying the effects of synthetic cathinones on biological systems.
Medicine: Researching potential therapeutic applications and understanding the pharmacological effects.
Industry: Used in forensic laboratories for the identification and analysis of synthetic cathinones
Mechanism of Action
The mechanism of action of 4-Fluoropentedrone hydrochloride involves its interaction with monoamine transporters in the brain. It acts as a stimulant by increasing the release of neurotransmitters like dopamine, norepinephrine, and serotonin. This leads to increased stimulation and euphoria. The molecular targets include the dopamine transporter, norepinephrine transporter, and serotonin transporter .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Fluoropentedrone hydrochloride include:
Pentedrone: A non-fluorinated analog with similar stimulant properties.
Hexedrone: Another synthetic cathinone with a longer carbon chain.
N-ethyl hexedrone: A derivative with an ethyl group on the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the fluorine atom on the aromatic ring, which can influence its pharmacological properties and metabolic stability. This fluorine substitution can lead to differences in potency, duration of action, and metabolic pathways compared to its non-fluorinated analogs .
Properties
CAS No. |
2469350-88-5 |
|---|---|
Molecular Formula |
C12H17ClFNO |
Molecular Weight |
245.72 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-2-(methylamino)pentan-1-one;hydrochloride |
InChI |
InChI=1S/C12H16FNO.ClH/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H |
InChI Key |
OJTBUGHPDKLLFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)F)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8a-tetrahydro-1H-imidazo[1,2-b]pyridazin-8-one](/img/structure/B12354815.png)
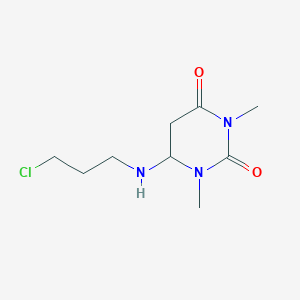
![(3E)-5-Fluoro-4-imino-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]-4,4a-dihydroquinolin-2(3H)-one](/img/structure/B12354826.png)
![6-Amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-1,2,3,3a,4,7a-hexahydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12354831.png)
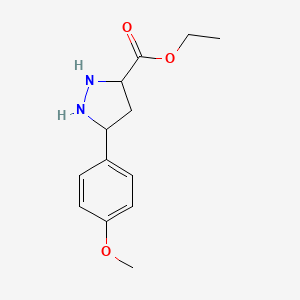
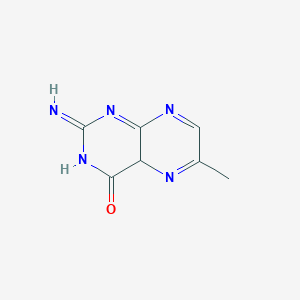
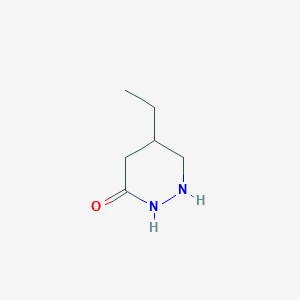
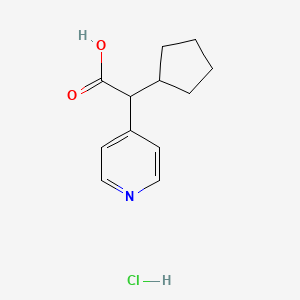
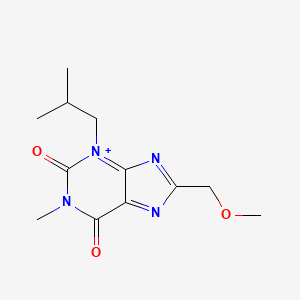

![(2S)-3-[[6-[4-(4a,5,6,7-tetrahydro-1,8-naphthyridin-2-yl)piperidin-1-yl]-2,5-dimethylpyrimidin-4-yl]amino]-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B12354897.png)
